Tesirine
Vue d'ensemble
Description
Tesirine, also known as SG3249, is a pyrrolobenzodiazepine (PBD) antibody-drug conjugate (ADC) drug-linker . It is a part of Loncastuximab Tesirine, which is used to treat large B-cell lymphoma (including diffuse large B-cell lymphoma [DLBCL], high grade B-cell lymphoma, or DLBCL from low grade lymphoma) that has come back or did not respond to previous treatment in patients who have received 2 or more other medicines .
Synthesis Analysis
The synthesis of Tesirine involves a series of chemical reactions. Over the course of four synthetic campaigns, the discovery route was developed and scaled up to provide a robust manufacturing process . Early intermediates were produced on a kilogram scale and at high purity .Molecular Structure Analysis
Loncastuximab Tesirine comprises a humanized anti-CD19 monoclonal antibody conjugated to a pyrrolobenzodiazepine dimer toxin . The conjugation is accomplished using maleimide chemistry .Chemical Reactions Analysis
Once it binds with cells expressing CD19, Loncastuximab Tesirine is internalized by the cell and then releases SG3199, which irreversibly binds to the DNA, thereby disrupting the basic DNA metabolism process and ultimately leading to cell death .Applications De Recherche Scientifique
Antibody-Drug Conjugate Development
Tesirine, also known as SG3249, is a key component in the development of antibody-drug conjugates (ADCs). It's designed to combine potent antitumor activity with favorable hydrophobicity and improved conjugation characteristics. One of its notable applications is in the conjugation to anti-DLL3 rovalpituzumab, resulting in rovalpituzumab-tesirine (Rova-T), which has been under evaluation for the treatment of small cell lung cancer (Tiberghien et al., 2016).
Clinical Studies and Trials
Tesirine has been a subject of various clinical studies, particularly in its role as an ADC. For instance, a first-in-human, phase 1 study of rovalpituzumab tesirine showed promising results in patients with recurrent small-cell lung cancer (Rudin et al., 2017). Another study explored the scalability of synthesizing tesirine, highlighting its potential for widespread clinical use (Tiberghien et al., 2018).
Approvals and Therapeutic Applications
The FDA's approval of loncastuximab tesirine, an ADC incorporating tesirine, for the treatment of relapsed/refractory diffuse large B cell lymphoma, marks a significant milestone. This approval is based on the promising results shown in clinical trials (Lee, 2021).
Mechanisms of Action
Tesirine's role as a payload in ADCs involves its binding to specific targets on cancer cells, followed by internalization and cytotoxic action. This mechanism has been crucial in the development of treatments for various types of lymphomas and leukemias (Kahl et al., 2019).
Preclinical Studies
Preclinical studies have demonstrated the synergistic effects of tesirine when combined with other drugs, such as in the combination of camidanlumab tesirine with gemcitabine, showing enhanced anti-tumor activity (Jabeen et al., 2020).
Investigational Uses in Various Cancers
Tesirine is being explored for its efficacy in various forms of cancer, including B-cell acute lymphoblastic leukemia and non-Hodgkin lymphoma, showcasing its potential versatility as a cancer treatment agent (Jain et al., 2020).
Advanced Synthesis Techniques
Innovative approaches in the synthesis of tesirine, such as isomerization methods, have been developed to create more efficient production routes, which is crucial for its application in clinical settings (Campbell et al., 2019).
Expanding Applications
The exploration of tesirine in different therapeutic contexts, such as its use in patients with B-cell non-Hodgkin lymphoma, continues to expand, potentially leading to more targeted and effective cancer treatments (Kahl, 2018).
Mécanisme D'action
Upon binding to CD19, Loncastuximab Tesirine is internalized into the tumor cell and the PBD dimer cytotoxin is released into the cell . The PBD dimer, an alkylating agent, binds to the DNA minor groove and forms highly cytotoxic DNA interstrand crosslinks . These DNA interstrand crosslinks subsequently induce tumor cell death .
Orientations Futures
While the promise of a more targeted chemotherapy with less toxicity has not yet been realized with ADCs, improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . In the future, Tesirine could potentially be used in other antibody-drug conjugates to treat different types of cancers.
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGATZAPXCCEJR-OWRSNIELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H101N9O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tesirine | |
CAS RN |
1595275-62-9 | |
Record name | Tesirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TESIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.